PGF1β

Übersicht

Beschreibung

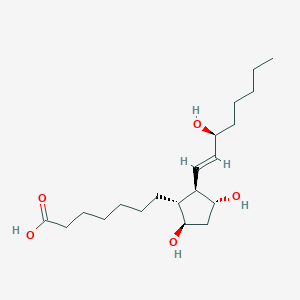

Prostaglandin F1β (PGF1β) is a member of the prostaglandin family, which plays a critical role in regulating a variety of physiological and pathophysiological processes in the body. It is produced by arachidonic acid through cyclooxygenases and various prostaglandin-specific synthases .

Synthesis Analysis

Prostaglandins, including PGF1β, are produced by arachidonic acid through cyclooxygenases and various prostaglandin-specific synthases . The synthesis of the 10,10-dimethyl analogues of PGF1α, PGF1β, 11-epi-PGF1β, PGF2α methyl ester and their C(15)-epimers has been described .

Wissenschaftliche Forschungsanwendungen

-

Bone Metabolism

- Application: Peroxisome proliferator-activated receptor-γ coactivator-1 (PGC-1) is an inducible co-regulator of nuclear receptors and is involved in a wide variety of biological responses. As the master regulators of mitochondrial biogenesis and function, PGC-1α and PGC-1β have been reported to play key roles in bone metabolism .

- Method: They can be rapidly induced under conditions of increased metabolic activities, such as osteoblastogenesis and osteoclastogenesis, to fulfill greater energy demand or facilitate other biochemical reactions .

- Results: PGC-1α and PGC-1β promote the expression of genes required for mitochondrial biogenesis via coactivator interactions with key transcription factors, respectively regulating osteoblastogenesis and osteoclastogenesis .

-

Energy Metabolism

- Application: The PGC-1 family, which includes PGC-1α and PGC-1β, are inducible transcriptional coactivators that orchestrate control of cellular energy metabolism .

- Method: The PGC-1 family docks to specific transcription factors to provide a platform for the recruitment of regulatory protein complexes that exert powerful effects on gene transcription .

- Results: PGC-1 recruits histone acetyltransferase, SIRT1 deacetylase, switch/sucrose non-fermentable chromatin-remodeling, and mediator complexes to modulate the epigenetic status of chromatin, then regulating diverse metabolic programs .

-

Vasodilation and Vasoconstriction

- Application: Prostaglandins, including PGF1β, mediate vasodilation and vasoconstriction . These processes are crucial for regulating blood flow and pressure.

- Method: Prostaglandins exert their effects by binding to specific receptors on the surface of cells, leading to various cellular responses. In the case of blood vessels, prostaglandins can cause the smooth muscle in the vessel walls to relax (vasodilation) or contract (vasoconstriction) .

- Results: The regulation of blood flow and pressure by prostaglandins can have significant impacts on overall cardiovascular health .

-

Biomedical Applications

- Application: Prostaglandins, including PGF1β, have potential applications in biomedical engineering . For example, they can be used in the production of polyglycolic acid (PGA), a biodegradable polymer used in medical devices .

- Method: Primary pathways for PGA synthesis include ring-opening polymerization of glycolide, direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates .

- Results: The production of PGA with high molecular weight is essential to possess adequate mechanical stability for its use in biomedical applications .

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-JQXWHSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F1beta | |

CAS RN |

10164-73-5 | |

| Record name | Prostaglandin F1beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010164735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

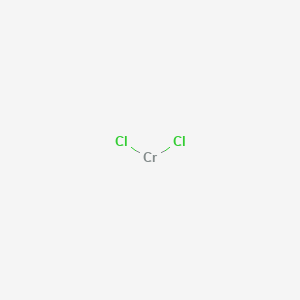

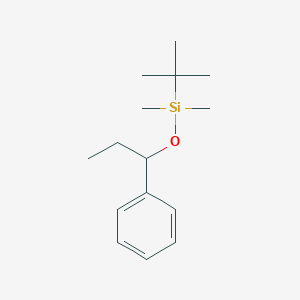

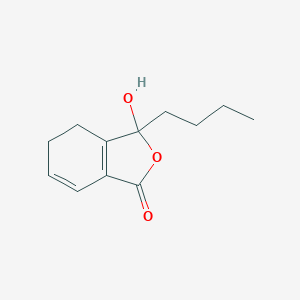

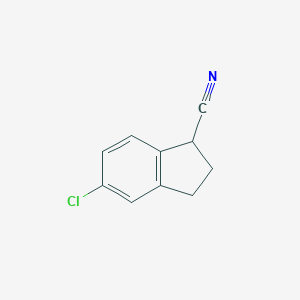

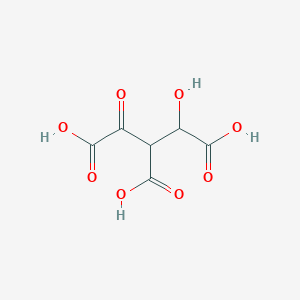

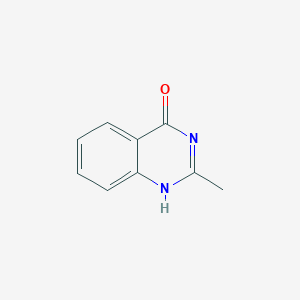

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)